3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
This compound belongs to the quinazolinone-propanamide family, characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core linked to a pyridin-2-ylmethyl group via a propanamide bridge. Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.41 g/mol. The pyridin-2-ylmethyl substituent may enhance binding affinity to biological targets due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π interactions .
Propriétés
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-16-9-14-15(10-17(16)27-2)22-12-23(19(14)25)8-6-18(24)21-11-13-5-3-4-7-20-13/h3-5,7,9-10,12H,6,8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVLXYIGHRJMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound belonging to the class of quinazolinones, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core with methoxy substitutions and a propanamide side chain. Its molecular formula is with a molecular weight of approximately 382.42 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The quinazolinone structure is known for its ability to inhibit bacterial growth. Early in vitro tests suggest that this compound may act against various Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Quinazolinones are recognized for their potential in cancer therapy, often interacting with key cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
The biological activity of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes such as kinases or proteases that are crucial in signaling pathways.
- Receptor Interaction : The compound could bind to various receptors, altering their activity and downstream signaling.
- DNA Interference : Some studies suggest that quinazolinones can disrupt DNA replication processes, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of the biological activities of similar quinazolinone derivatives. Here are some notable findings:
Table 1: Comparative Biological Activities
| Compound Name | Activity Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide | Antibacterial | 0.025 | |
| 2-Methoxyphenylquinazoline | Anticancer (in vitro) | 0.015 | |
| N-(2-(4-Oxoquinazolin-3(4H)-yl)ethyl)propanamide | Anti-inflammatory | 0.020 |
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Additionally, anticancer evaluations demonstrated cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. Key steps include:
- Cyclization to form the quinazolinone core.
- Methylation to introduce methoxy groups.
- Coupling with pyridine derivatives to form the final product .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in the Propanamide Side Chain
The target compound’s structural analogs differ primarily in the substituent attached to the propanamide nitrogen. Key examples include:
Key Observations :
- Polar Interactions: The 4-hydroxyphenyl analog (381.38 g/mol) may exhibit enhanced solubility due to its phenolic -OH group, which is absent in the target compound .
- Electron-Withdrawing Effects : The 3-fluorophenylmethyl substituent introduces electronegativity, possibly altering binding kinetics in enzymatic targets .
Core Modifications in Quinazolinone Derivatives
Other analogs retain the propanamide side chain but modify the quinazolinone core:
- Compound Y044-0159 : Replaces the propanamide with an acetamide bridge and adds a 3,4-dimethoxyphenethyl group. This increases molecular weight to 427.46 g/mol and may enhance steric bulk, reducing target accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
